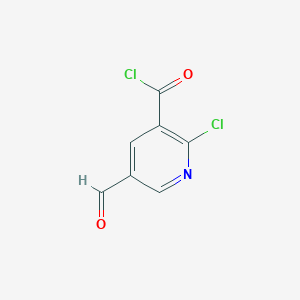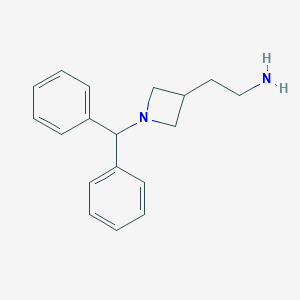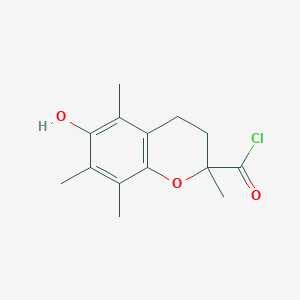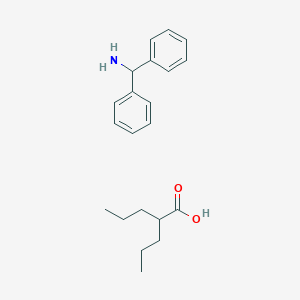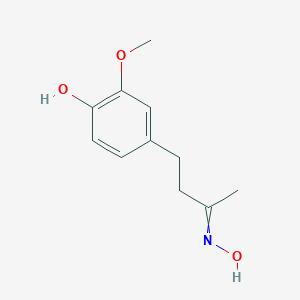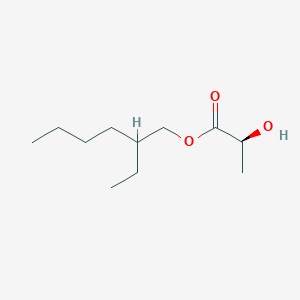
Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)-
Descripción general
Descripción
“Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)-” is a chemical compound with the molecular formula C11H22O3 . It is also known by other names such as 2-ethylhexyl-S-lactate and Purasolv EHL .
Molecular Structure Analysis
The molecular structure of “Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)-” is based on structures generated from substance identification information from all ECHA databases . Unfortunately, the specific 3D structure is not available.Aplicaciones Científicas De Investigación
Diesel Additive Production
2-Ethylhexyl (2S)-2-hydroxypropanoate is used in the production of 2-ethylhexyl nitrate, a diesel additive . The yield of 2-ethylhexyl nitrate is influenced by various factors such as the length of the coil heat exchanger channel, nitrator rotor speed, and nitromixture temperature .
Nonionic Surfactants
This compound can be used as a base for innovative nonionic surfactants . It is modified by propoxylation and followed by polyethoxylation to produce 2-ethylhexyl alcohol polyalkoxylates . These surfactants are effective and low foaming .
Micro-Channel Reaction Production Technology
The compound is used in the synthesis of 2-ethylhexyl nitrate with nitric acid and 2-Ethyl hexanol as raw materials and sulfuric acid as a catalyst in a micro-channel reactor .
HPLC Column Separation
Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester is used in High-Performance Liquid Chromatography (HPLC) for the separation of compounds . This compound can be analyzed by this reverse phase (RP) HPLC method with simple conditions .
Antibacterial and Larvicidal Applications
Bis-(2-ethylhexyl) phthalate, isolated from Lactiplantibacillus plantarum, has shown antibacterial and larvicidal potential . It has been found effective against E. coli and S. aureus, and also showed 100% mortality against Culex quinquefasciatus Say larvae at 250 ppm after 72 hours .
Homopolymers and Copolymers Preparation
2-Ethylhexyl acrylate is used in the preparation of homopolymers and copolymers . It is involved in the copolymerization with acrylamide, methacrylic acid, acrylonitrile, styrene, maleic acid esters, vinyl acetate, vinyl chloride, and unsaturated polyesters .
Safety and Hazards
The hazards of a substance are usually shown based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation . Unfortunately, the specific safety and hazard information for “Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)-” is not available in the current resources.
Mecanismo De Acción
Target of Action
2-Ethylhexyl (2S)-2-hydroxypropanoate, also known as Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, or 2-Ethylhexyl L-(+)-lactate, is a complex compound with a variety of potential targetsSimilar compounds such as 2,4-d ethylhexyl ester are known to act as selective herbicides, affecting plant growth by increasing cell wall plasticity, biosynthesis, and the production of ethylene .
Mode of Action
Related compounds like 2,4-d ethylhexyl ester function as broad-spectrum herbicides, causing an increase in cell division beyond supportable levels and damaging vascular tissues .
Biochemical Pathways
Related compounds like di-(2-ethylhexyl) phthalate (dehp) are known to be metabolized through β-oxidation pathway .
Result of Action
Related compounds like 2-ethylhexyl acrylate are used in the making of paints, plastics, and adhesives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethylhexyl (2S)-2-hydroxypropanoate. For instance, di-(2-ethylhexyl) phthalate (DEHP), a related compound, is a ubiquitous environmental endocrine disruptor that can be absorbed into the human body through the air, food, water, and skin .
Propiedades
IUPAC Name |
2-ethylhexyl (2S)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10,12H,4-8H2,1-3H3/t9-,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECDACOUYKFOOP-RGURZIINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042334 | |
| Record name | Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- | |
CAS RN |
186817-80-1 | |
| Record name | 2-Ethylhexyl (S)-lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186817-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl L-(+)-lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186817801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-hydroxy-, 2-ethylhexyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ETHYLHEXYL L-(+)-LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/202T4MAV6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: Is 2-Ethylhexyl L-lactate likely to pose a significant environmental risk?
A2: The research suggests a low environmental risk associated with 2-Ethylhexyl L-lactate due to its biodegradability. [] This characteristic implies that the compound is broken down naturally in the environment, reducing the likelihood of accumulation and long-term adverse effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




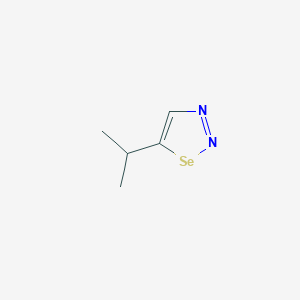


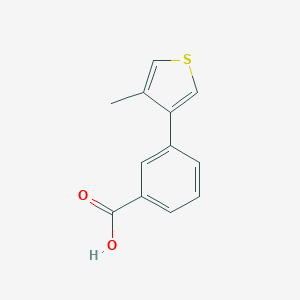
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)

